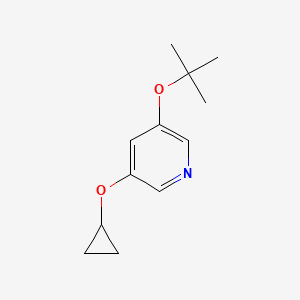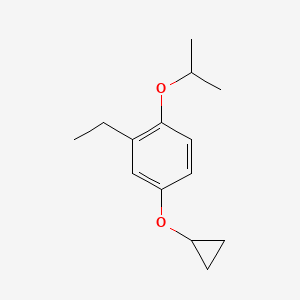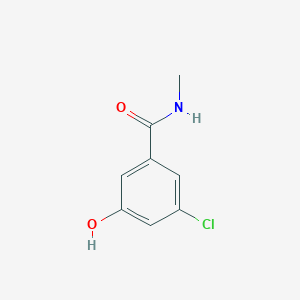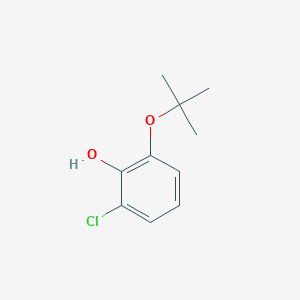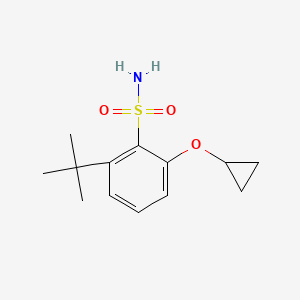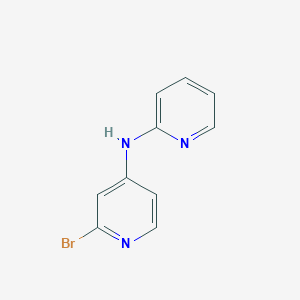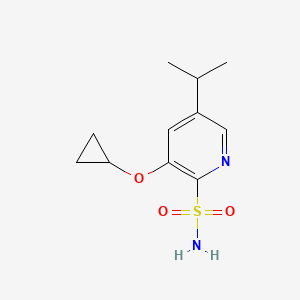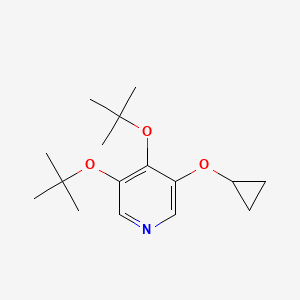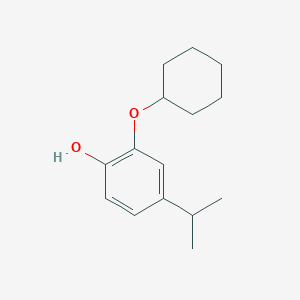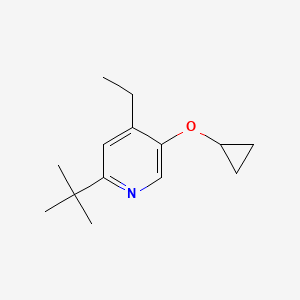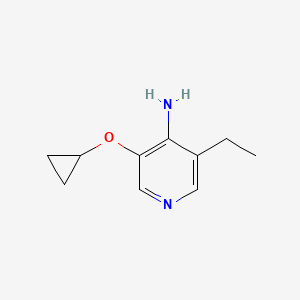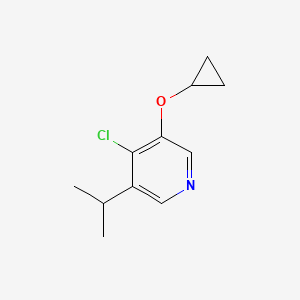
3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)isonicotinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and an isonicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)isonicotinamide involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve efficient and cost-effective synthesis.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)isonicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the cyclopropoxy or methylsulfonamido groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties, including its interactions with biological targets and pathways . In industry, it can be used in the development of new materials or as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)isonicotinamide can be compared with other similar compounds, such as 3-Cyclopropoxy-2-(methylsulfonamido)isonicotinamide . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H15N3O4S |
|---|---|
Molekulargewicht |
285.32 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-(methanesulfonamido)-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-12-11(15)8-5-6-13-10(14-19(2,16)17)9(8)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
AKASPSKZBNADKK-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C(=NC=C1)NS(=O)(=O)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


